molecular formula C8H14N2S B13300097 [(2-Methyl-1,3-thiazol-5-YL)methyl](propyl)amine

[(2-Methyl-1,3-thiazol-5-YL)methyl](propyl)amine

Katalognummer: B13300097
Molekulargewicht: 170.28 g/mol
InChI-Schlüssel: IJYWHPOZTYSIFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methyl-1,3-thiazol-5-YL)methylamine is a heterocyclic compound containing a thiazole ring Thiazoles are five-membered aromatic rings with one sulfur and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-thiazol-5-YL)methylamine typically involves the reaction of 2-methylthiazole with propylamine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiazole, followed by nucleophilic substitution with propylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methyl-1,3-thiazol-5-YL)methylamine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazoles.

    Substitution: The methyl group on the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(2-Methyl-1,3-thiazol-5-YL)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (2-Methyl-1,3-thiazol-5-YL)methylamine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria by binding to their ribosomes. In anticancer research, it may interfere with cell division by targeting specific enzymes involved in DNA replication.

Vergleich Mit ähnlichen Verbindungen

(2-Methyl-1,3-thiazol-5-YL)methylamine can be compared with other thiazole derivatives such as:

    2-Methylthiazole: Lacks the propylamine group, making it less versatile in certain applications.

    Thiazole: The parent compound, which is simpler and less functionalized.

    (2-Methyl-1,3-thiazol-5-YL)methylamine: Similar structure but with an ethyl group instead of a propyl group, which may affect its reactivity and applications.

The uniqueness of (2-Methyl-1,3-thiazol-5-YL)methylamine lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H14N2S

Molekulargewicht

170.28 g/mol

IUPAC-Name

N-[(2-methyl-1,3-thiazol-5-yl)methyl]propan-1-amine

InChI

InChI=1S/C8H14N2S/c1-3-4-9-5-8-6-10-7(2)11-8/h6,9H,3-5H2,1-2H3

InChI-Schlüssel

IJYWHPOZTYSIFC-UHFFFAOYSA-N

Kanonische SMILES

CCCNCC1=CN=C(S1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.